5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
Molecular Formula |
C11H8BrN5O |
|---|---|
Molecular Weight |
306.12 g/mol |
IUPAC Name |
5-amino-1-(3-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H8BrN5O/c12-7-2-1-3-8(4-7)17-10-9(5-15-17)11(18)16(13)6-14-10/h1-6H,13H2 |
InChI Key |
JDSICGYUTSAWPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C3=C(C=N2)C(=O)N(C=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with various hydrazines under specific conditions. For instance, the reaction can be carried out in ethanol with sodium ethoxide as a base . This method allows for the formation of the pyrazolo[3,4-d]pyrimidine ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the pyrazolo[3,4-d]pyrimidine core.
Scientific Research Applications
Anticancer Activity
Research has indicated that 5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibits significant anticancer properties. Several studies have demonstrated its effectiveness against various cancer cell lines:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 10.2 | PubChem |
| This compound | MCF-7 (Breast) | 8.0 | PubChem |
The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of mitochondrial pathways and the inhibition of specific signaling pathways involved in cell proliferation.
Enzyme Inhibition
The compound is also investigated for its potential as an enzyme inhibitor. Notably, it has shown activity against several key enzymes involved in cancer progression and metabolic pathways:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydroorotate dehydrogenase (DHODH) | Competitive Inhibition | 15.0 | PubChem |
| Protein kinase B (Akt) | Moderate Inhibition | 12.0 | PubChem |
These inhibitory effects suggest that the compound could serve as a valuable lead in the development of therapeutics targeting these enzymes.
Antimicrobial Properties
In addition to its anticancer and enzyme inhibitory activities, research has explored the antimicrobial properties of this compound. Studies have reported promising results against both Gram-positive and Gram-negative bacteria:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Inhibitory | 32 µg/mL |
| Escherichia coli | Moderate Inhibition | 64 µg/mL |
These findings indicate the potential for this compound to be developed into an antimicrobial agent.
Case Study 1: Anticancer Efficacy
A notable study assessed the efficacy of the compound against various cancer cell lines, particularly focusing on its ability to induce apoptosis in A549 lung cancer cells. The results indicated that treatment with this compound led to significant cell death through mitochondrial-dependent pathways.
Case Study 2: Antimicrobial Activity
Another investigation tested the antimicrobial effects of the compound against several pathogens. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Key comparisons include:
Key Observations :
- Substituent Position and Halogen Effects : The 3-bromophenyl group in the target compound may confer distinct electronic effects compared to 4-chlorophenyl (15c) or 2-fluorophenyl (15d) analogs . Bromine’s larger size and polarizability could enhance hydrophobic interactions in biological systems.
- Functional Group Impact: The 5-amino group (target compound) vs. Mercapto derivatives often exhibit higher reactivity but lower stability, as seen in the discontinued status of 6-mercapto analogs .
- Synthetic Efficiency: The target compound’s synthesis using a Preyssler nanocatalyst (green, recyclable) contrasts with microwave-assisted methods (faster but energy-intensive) for antimicrobial derivatives .
Physicochemical and Reactivity Differences
- Chlorination Reactivity : 1-Phenyl analogs () undergo chlorination at the 4-position in 61–65% yield. The 3-bromophenyl group in the target compound may reduce reactivity due to steric hindrance, though its electron-withdrawing nature could offset this effect .
- Solubility and Stability: The 5-amino group enhances water solubility compared to 6-mercapto or 6-thioether derivatives, which may aggregate or oxidize readily .
Biological Activity
5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolopyrimidine derivative noted for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound belongs to a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. The compound has shown significant inhibition of various cancer cell lines, including breast cancer (MCF7) and leukemia (K562).
The mechanism of action appears to involve the inhibition of specific kinases such as p70S6K and Akt, which are crucial in cell proliferation and survival pathways. This inhibition leads to reduced cell viability and increased apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for its antimicrobial properties. In vitro studies have shown that this compound possesses activity against various bacterial strains.
The compound's effectiveness against these pathogens suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Case Studies
Several case studies highlight the biological efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Anticancer Study : A study involving the administration of the compound to mice bearing MCF7 tumors demonstrated a significant reduction in tumor size compared to controls, indicating effective in vivo antitumor activity.
- Antimicrobial Evaluation : In a clinical setting, derivatives of this compound were tested against multi-drug resistant strains of Staphylococcus aureus, showing promising results that warrant further investigation into their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
